Lipophilicity (LogP) Differentiation between 2‑Methoxy and Unsubstituted 1‑Benzyl-4-methylpiperidine
The 2‑methoxy substituent in 1‑(2‑methoxybenzyl)‑4‑methylpiperidine increases the computed octanol‑water partition coefficient (LogP) substantially relative to the unsubstituted 1‑benzyl‑4‑methylpiperidine. The target compound displays a LogP of 3.60 , while the unsubstituted comparator has a reported LogP of 2.86 [1]. This ΔLogP of +0.74 indicates a meaningful increase in lipophilicity, which can influence membrane permeability, metabolic stability, and solubility profiles in biological assays.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60 |
| Comparator Or Baseline | 1‑Benzyl‑4‑methylpiperidine: LogP = 2.86 |
| Quantified Difference | ΔLogP = +0.74 (calculated difference) |
| Conditions | Computationally predicted LogP values from Hit2Lead (target) and molbase (comparator) |
Why This Matters
Higher LogP can enhance blood‑brain barrier penetration or membrane partitioning, making the 2‑methoxy congener preferable for CNS‑targeted screening libraries where the unsubstituted analogue would be too polar.
- [1] molbase.cn. 1-benzyl-4-methylpiperidine (CAS 14446-71-0) physicochemical properties. LogP = 2.8564. View Source
